molecular formula C19H22FN3O B7166947 N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide

Cat. No.: B7166947
M. Wt: 327.4 g/mol
InChI Key: LNBBIANUWQLMSS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-5-6-16(12-21-14)15-7-9-23(10-8-15)13-19(24)22-18-4-2-3-17(20)11-18/h2-6,11-12,15H,7-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBIANUWQLMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCN(CC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-fluorophenyl acetamide and the 6-methylpyridin-3-yl piperidine separately. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylpyridin-3-yl)formamide
  • N-(3-fluorophenyl)acetamide
  • 4-(6-methylpyridin-3-yl)piperidine

Uniqueness

N-(3-fluorophenyl)-2-[4-(6-methylpyridin-3-yl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with targets in ways that similar compounds cannot.

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